N'-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide
Descripción
N'-[5-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methylphenyl]-N-(propan-2-yl)ethanediamide is a synthetic organic compound featuring a 1,1-dioxothiazolidine core linked to a substituted phenyl group and an ethanediamide moiety.
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-10(2)16-14(19)15(20)17-13-9-12(6-5-11(13)3)18-7-4-8-23(18,21)22/h5-6,9-10H,4,7-8H2,1-3H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMBMBFZMOBDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives documented in the evidence:
Key Observations:
- Core Heterocycles: The target compound and BG01785/BG15272 share the 1,1-dioxothiazolidine ring, which is absent in BMS-387032 (oxazole-thiazole core).
- Substituent Effects :
- The isopropyl ethanediamide in the target compound may reduce metabolic oxidation compared to BG01785’s 4-methoxyphenylacetamide, which could undergo demethylation .
- BG15272’s methanesulfonamide group introduces strong electron-withdrawing properties, likely enhancing binding to charged protein residues, a feature absent in the target compound .
- BMS-387032’s piperidinecarboxamide and tert-butyl groups contribute to CDK2 selectivity and oral bioavailability, suggesting that similar modifications in the target compound could optimize pharmacokinetics .
Inferred Pharmacological Properties
- Kinase Inhibition Potential: BMS-387032’s CDK2/cycE inhibition (IC₅₀ = 48 nM) highlights the relevance of heterocyclic cores in kinase targeting. The target compound’s thiazolidine ring may interact with ATP-binding pockets, though selectivity over other kinases (e.g., CDK1/4) remains speculative .
- ADME Profile :
- The isopropyl group may improve oral bioavailability compared to BG01785’s methoxy group, which could undergo phase I metabolism.
- The dioxo group’s polarity may reduce plasma protein binding (cf. BMS-387032’s 63–69% binding), enhancing free drug concentration .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
